Cas no 2680807-29-6 (benzyl N-(4-ethyl-3-sulfamoylphenyl)carbamate)

benzyl N-(4-ethyl-3-sulfamoylphenyl)carbamate 化学的及び物理的性質
名前と識別子
-
- 2680807-29-6
- benzyl N-(4-ethyl-3-sulfamoylphenyl)carbamate
- EN300-28296178
-
- インチ: 1S/C16H18N2O4S/c1-2-13-8-9-14(10-15(13)23(17,20)21)18-16(19)22-11-12-6-4-3-5-7-12/h3-10H,2,11H2,1H3,(H,18,19)(H2,17,20,21)
- InChIKey: OKYLZKRGLPPCKG-UHFFFAOYSA-N
- ほほえんだ: S(C1C=C(C=CC=1CC)NC(=O)OCC1C=CC=CC=1)(N)(=O)=O
計算された属性
- せいみつぶんしりょう: 334.09872823g/mol
- どういたいしつりょう: 334.09872823g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 23
- 回転可能化学結合数: 6
- 複雑さ: 483
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 107Ų
- 疎水性パラメータ計算基準値(XlogP): 2.4
benzyl N-(4-ethyl-3-sulfamoylphenyl)carbamate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-28296178-0.5g |
benzyl N-(4-ethyl-3-sulfamoylphenyl)carbamate |
2680807-29-6 | 95.0% | 0.5g |
$1165.0 | 2025-03-19 | |
Enamine | EN300-28296178-10.0g |
benzyl N-(4-ethyl-3-sulfamoylphenyl)carbamate |
2680807-29-6 | 95.0% | 10.0g |
$5221.0 | 2025-03-19 | |
Enamine | EN300-28296178-1g |
benzyl N-(4-ethyl-3-sulfamoylphenyl)carbamate |
2680807-29-6 | 1g |
$1214.0 | 2023-09-07 | ||
Enamine | EN300-28296178-5g |
benzyl N-(4-ethyl-3-sulfamoylphenyl)carbamate |
2680807-29-6 | 5g |
$3520.0 | 2023-09-07 | ||
Enamine | EN300-28296178-10g |
benzyl N-(4-ethyl-3-sulfamoylphenyl)carbamate |
2680807-29-6 | 10g |
$5221.0 | 2023-09-07 | ||
Enamine | EN300-28296178-5.0g |
benzyl N-(4-ethyl-3-sulfamoylphenyl)carbamate |
2680807-29-6 | 95.0% | 5.0g |
$3520.0 | 2025-03-19 | |
Enamine | EN300-28296178-0.05g |
benzyl N-(4-ethyl-3-sulfamoylphenyl)carbamate |
2680807-29-6 | 95.0% | 0.05g |
$1020.0 | 2025-03-19 | |
Enamine | EN300-28296178-1.0g |
benzyl N-(4-ethyl-3-sulfamoylphenyl)carbamate |
2680807-29-6 | 95.0% | 1.0g |
$1214.0 | 2025-03-19 | |
Enamine | EN300-28296178-2.5g |
benzyl N-(4-ethyl-3-sulfamoylphenyl)carbamate |
2680807-29-6 | 95.0% | 2.5g |
$2379.0 | 2025-03-19 | |
Enamine | EN300-28296178-0.1g |
benzyl N-(4-ethyl-3-sulfamoylphenyl)carbamate |
2680807-29-6 | 95.0% | 0.1g |
$1068.0 | 2025-03-19 |
benzyl N-(4-ethyl-3-sulfamoylphenyl)carbamate 関連文献
-
Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
-
Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617
-
Dehua Zhou,Kongjun Zhu,Qingliu Wu,Yifeng Wang,Guoan Tai Nanoscale, 2016,8, 1975-1985
-
Amanda Bongers,Berthorie Beauvoir,Nicholas Streja,Georg Northoff,Alison B. Flynn Chem. Educ. Res. Pract., 2020,21, 496-512
-
Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988
-
P. G. Campbell,M. D. Merrill,B. C. Wood,E. Montalvo,M. A. Worsley,T. F. Baumann,J. Biener J. Mater. Chem. A, 2014,2, 17764-17770
-
Yue-Jian Liang,Zhi-Wen Zhao,Yun Geng,Qing-Qing Pan,Hao-Yu Gu,Liang Zhao,Min Zhang,Shui-Xing Wu New J. Chem., 2020,44, 9767-9774
-
8. Calcium sulfate hemihydrate whisker reinforced polyvinyl alcohol with improved shape memory effect†Wenpeng Zhao,Chuanhui Gao,Hongfei Sang,Jun Xu,Chuanxing Wang,Yumin Wu RSC Adv., 2016,6, 52982-52986
-
Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356
-
Vijaya Prabhagar. M.,M. Praveen Kumar,Chisato Takahashi,Subrata Kundu,Tharangattu N. Narayanan,Deepak K. Pattanayak New J. Chem., 2019,43, 14313-14319
benzyl N-(4-ethyl-3-sulfamoylphenyl)carbamateに関する追加情報
Introduction to Benzyl N-(4-ethyl-3-sulfamoylphenyl)carbamate (CAS No. 2680807-29-6)
Benzyl N-(4-ethyl-3-sulfamoylphenyl)carbamate, a compound with the chemical identifier CAS No. 2680807-29-6, is a specialized chemical entity that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to the class of carbamates, which are known for their diverse biological activities and potential therapeutic applications. The structural uniqueness of Benzyl N-(4-ethyl-3-sulfamoylphenyl)carbamate arises from its combination of a benzyl group, an ethyl-substituted phenyl ring, and a sulfamoyl moiety, making it a promising candidate for further investigation in medicinal chemistry.
The significance of this compound is further underscored by its potential role in the development of novel therapeutic agents. Carbamates have been widely studied for their ability to interact with biological targets, particularly enzymes and receptors, which are crucial in modulating various physiological processes. The presence of the sulfamoyl group in Benzyl N-(4-ethyl-3-sulfamoylphenyl)carbamate enhances its binding affinity to specific biological targets, making it an attractive scaffold for drug design.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding interactions of Benzyl N-(4-ethyl-3-sulfamoylphenyl)carbamate with various biological targets. These studies have revealed that the compound exhibits promising binding properties with enzymes involved in inflammatory pathways, suggesting its potential as an anti-inflammatory agent. Additionally, the sulfamoyl group has been shown to modulate the activity of certain enzymes, which could be exploited for the development of drugs targeting metabolic disorders.
The synthesis of Benzyl N-(4-ethyl-3-sulfamoylphenyl)carbamate involves a multi-step process that requires precise control over reaction conditions to ensure high yield and purity. The key steps include the formation of the carbamate bond between benzylamine and 4-ethyl-3-sulfamoylbenzoic acid, followed by purification procedures to isolate the desired product. Advanced synthetic techniques, such as catalytic hydrogenation and protecting group strategies, have been employed to optimize the synthesis pathway.
In vitro studies have demonstrated the biological activity of Benzyl N-(4-ethyl-3-sulfamoylphenyl)carbamate in various cellular models. These studies have shown that the compound exhibits inhibitory effects on certain enzymes associated with inflammation and pain signaling. The sulfamoyl group plays a critical role in these interactions by forming hydrogen bonds and electrostatic interactions with key residues in the enzyme active site. This has opened up new avenues for exploring its potential as a lead compound for drug development.
The pharmacokinetic properties of Benzyl N-(4-ethyl-3-sulfamoylphenyl)carbamate are also of great interest. Preliminary studies have indicated that the compound exhibits good oral bioavailability and moderate metabolic stability, suggesting its feasibility for further clinical development. However, further investigations are needed to fully understand its absorption, distribution, metabolism, and excretion (ADME) profiles.
The future prospects of Benzyl N-(4-ethyl-3-sulfamoylphenyl)carbamate in pharmaceutical research are promising. Ongoing studies aim to optimize its chemical structure to enhance its biological activity and pharmacokinetic properties. Additionally, exploratory research is being conducted to identify new therapeutic applications for this compound. The integration of machine learning and artificial intelligence tools in drug discovery has also accelerated the process of identifying potential leads like Benzyl N-(4-ethyl-3-sulfamoylphenyl)carbamate, thereby expediting the development of novel therapeutic agents.
In conclusion, Benzyl N-(4-ethyl-3-sulfamoylphenyl)carbamate (CAS No. 2680807-29-6) represents a significant advancement in pharmaceutical research due to its unique structural features and promising biological activities. Its potential as a lead compound for drug development is supported by extensive preclinical studies and ongoing research efforts aimed at optimizing its therapeutic profile. As our understanding of biological mechanisms continues to evolve, compounds like Benzyl N-(4-ethyl-3-sulfamoylphenyl)carbamate are poised to play a crucial role in addressing unmet medical needs.
2680807-29-6 (benzyl N-(4-ethyl-3-sulfamoylphenyl)carbamate) 関連製品
- 1090935-59-3(2-[4-(4-Methoxyphenyl)piperazin-1-YL]-2-oxoethyl 3,6-dichloropyridine-2-carboxylate)
- 2225155-89-3((2-(pyrimidin-5-yl)pyridin-4-yl)boronic acid)
- 1182895-47-1(2-(2,2-Difluoroethylamino)acetamide)
- 1807021-75-5(3-Aminomethyl-4-chloro-5-cyanophenylacetic acid)
- 2228834-90-8(2-azido-3-phenylbutan-1-ol)
- 1874740-64-3(methyl 4-(2-methoxyethyl)aminobenzoate)
- 2034245-69-5(2-ethoxy-N-(5-methyl-1,2-oxazol-4-yl)methylbenzene-1-sulfonamide)
- 258508-84-8(Benzoic acid, 2-amino-5-bromo-6-methyl-3-nitro-, methyl ester)
- 476439-20-0(N-(4-butyl-5-{(4-fluorophenyl)methylsulfanyl}-4H-1,2,4-triazol-3-yl)methyladamantane-1-carboxamide)
- 1806914-21-5(4-Bromo-2-(chloromethyl)-5-cyano-3-(difluoromethyl)pyridine)